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molecular formula C16H13N3O4S B8382774 (2-Benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetic acid

(2-Benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetic acid

Cat. No. B8382774
M. Wt: 343.4 g/mol
InChI Key: RDMZKDZTDOQFSK-UHFFFAOYSA-N
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Patent
US08273740B2

Procedure details

tert-Butyl (2-benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetate (Precursor 5-NO2-C-02b, 20 mg, 0.05 mmol) is dissolved in TFA/dichloromethane (1:1, 0.5 ml) and stirred for 2 h at rt. The solvents are evaporated under a stream of air and Et2O (1 ml) is added to the crude mixture. The solid obtained is filtered, rinsed twice with Et2O and dried under high vacuum yielding the title compound (10.4 mg) in 60% as a slightly yellow solid: tR=6.30 min (LC-1), ESI-MS (pos.): m/z 344.23 [M+H]+, ESI-MS (neg.): m/z 342.34 [M−H]+; 1H-NMR (DMSO-d6): δ (ppm) 4.66 (s, 2H, SCH2), 5.07 (s, 2H, CH2CO2), 7.23-7.33 (m, 3Harom), 7.46 (dd, 2Harom), 7.74 (d, 1Harom), 8.13 (dd, 1 Harom), 8.44 (d, 1Harom).
Name
tert-Butyl (2-benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetate
Quantity
20 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[N:13]([CH2:14][C:15]([O:17]C(C)(C)C)=[O:16])[C:12]2[CH:22]=[CH:23][C:24]([N+:26]([O-:28])=[O:27])=[CH:25][C:11]=2[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(C(F)(F)F)=O.ClCCl>[CH2:1]([S:8][C:9]1[N:13]([CH2:14][C:15]([OH:17])=[O:16])[C:12]2[CH:22]=[CH:23][C:24]([N+:26]([O-:28])=[O:27])=[CH:25][C:11]=2[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
tert-Butyl (2-benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetate
Quantity
20 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NC2=C(N1CC(=O)OC(C)(C)C)C=CC(=C2)[N+](=O)[O-]
Name
TFA dichloromethane
Quantity
0.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under a stream of air and Et2O (1 ml)
ADDITION
Type
ADDITION
Details
is added to the crude mixture
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed twice with Et2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC2=C(N1CC(=O)O)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 mg
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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